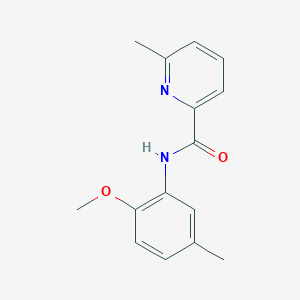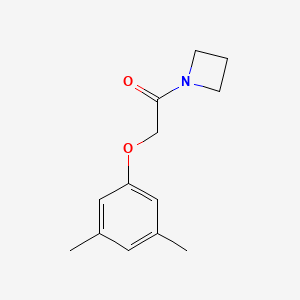![molecular formula C13H15FN2O2 B7474755 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a piperazine derivative that belongs to the class of psychoactive substances known as designer drugs.
科学研究应用
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic analysis. This compound has been found to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and motivation. This compound has also been shown to induce hyperthermia and seizures in animal models, which makes it a useful tool for studying the mechanisms of drug-induced hyperthermia and seizures. This compound has also been used as a reference standard in forensic analysis to identify and quantify designer drugs in biological samples.
作用机制
The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. This compound may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, which may further modulate its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, seizures, and changes in neurotransmitter levels. This compound has also been found to induce oxidative stress and DNA damage in various cell types, which may contribute to its toxic effects. This compound has been shown to have a high potential for abuse and dependence, which makes it a significant public health concern.
实验室实验的优点和局限性
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several advantages as a research tool, including its high potency, selectivity, and reproducibility. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has several limitations, including its potential for toxicity and abuse, which may limit its use in certain experiments. This compound may also have off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, including the development of new analogs with improved selectivity and safety profiles. Future studies may also focus on elucidating the molecular mechanisms of this compound's effects on neurotransmitter systems and cellular signaling pathways. Further research may also be needed to determine the long-term effects of this compound on brain function and behavior in animal models and humans. Finally, more research is needed to develop effective strategies for preventing the abuse and misuse of this compound and other designer drugs.
合成方法
The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one involves the reaction of 4-fluorophenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
属性
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-4-1-10(2-5-11)3-6-13(18)16-8-7-15-12(17)9-16/h1-2,4-5H,3,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPTYIVJFDSWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)